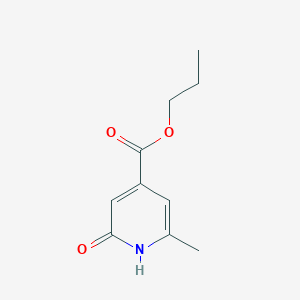
Propyl 2-hydroxy-6-methylisonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-hydroxy-6-méthylisonicotinate de propyle est un composé chimique de formule moléculaire C₁₀H₁₃NO₃ et d'une masse moléculaire de 195,22 g/mol . Il s'agit d'un dérivé de l'acide isonicotinique et est principalement utilisé dans les milieux de recherche. Ce composé est connu pour sa structure unique, qui comprend un groupe ester propyle, un groupe hydroxyle et un groupe méthyle attaché au noyau de l'acide isonicotinique.
Méthodes De Préparation
La synthèse du 2-hydroxy-6-méthylisonicotinate de propyle implique généralement des réactions d'estérification. Une méthode courante comprend la réaction de l'acide 2-hydroxy-6-méthylisonicotinique avec du propanol en présence d'un catalyseur tel que l'acide sulfurique. La réaction est réalisée sous reflux pour assurer une estérification complète . Les méthodes de production industrielle peuvent impliquer des procédés d'estérification similaires, mais à plus grande échelle, avec des conditions de réaction optimisées pour maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Le 2-hydroxy-6-méthylisonicotinate de propyle subit diverses réactions chimiques, notamment:
Oxydation: Ce composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction: Les réactions de réduction peuvent convertir le groupe ester en alcool.
Substitution: Le groupe hydroxyle peut participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.
Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
Le 2-hydroxy-6-méthylisonicotinate de propyle est utilisé dans diverses applications de recherche scientifique:
Chimie: Il sert de brique de construction pour la synthèse de molécules plus complexes et l'étude des mécanismes réactionnels.
Biologie: Les chercheurs l'utilisent pour étudier ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine: Il est exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et antimicrobiennes.
Industrie: Le composé est utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 2-hydroxy-6-méthylisonicotinate de propyle implique son interaction avec des cibles moléculaires spécifiques. Les groupes hydroxyle et ester jouent un rôle crucial dans sa réactivité et sa liaison aux molécules cibles. Les voies impliquées peuvent inclure l'inhibition d'enzymes spécifiques ou la modulation des activités des récepteurs, selon le contexte de son application .
Applications De Recherche Scientifique
Propyl 2-hydroxy-6-methylisonicotinate is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Propyl 2-hydroxy-6-methylisonicotinate involves its interaction with specific molecular targets. The hydroxyl and ester groups play crucial roles in its reactivity and binding to target molecules. The pathways involved may include inhibition of specific enzymes or modulation of receptor activities, depending on the context of its application .
Comparaison Avec Des Composés Similaires
Le 2-hydroxy-6-méthylisonicotinate de propyle peut être comparé à d'autres composés similaires tels que:
- 2-hydroxy-6-méthylisonicotinate de méthyle
- 2-hydroxy-6-méthylisonicotinate d'éthyle
- 2-hydroxy-6-méthylisonicotinate de butyle
Ces composés partagent une structure de base similaire mais diffèrent par la longueur et la nature du groupe ester. La singularité du 2-hydroxy-6-méthylisonicotinate de propyle réside dans son groupe ester spécifique, qui influence ses propriétés physiques et chimiques, le rendant adapté à des applications particulières .
Propriétés
Numéro CAS |
40975-42-6 |
|---|---|
Formule moléculaire |
C10H13NO3 |
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
propyl 2-methyl-6-oxo-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-3-4-14-10(13)8-5-7(2)11-9(12)6-8/h5-6H,3-4H2,1-2H3,(H,11,12) |
Clé InChI |
JXVAWCDXLDAUAX-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=CC(=O)NC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B11902875.png)
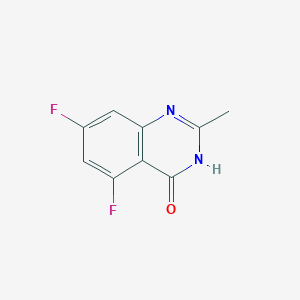
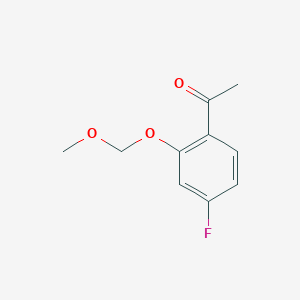
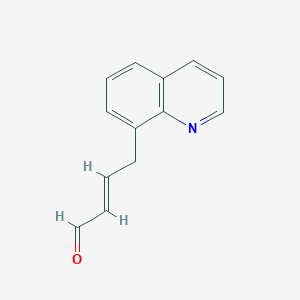
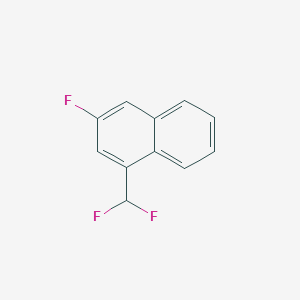
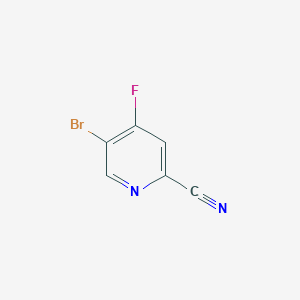
![2-amino-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11902911.png)
![2-Methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11902917.png)



